Imidazo[2,1-b]oxazole, 6-bromo-2,3-dihydro-2-methyl-
Description
Imidazo[2,1-b]oxazole is a bicyclic heterocyclic scaffold with fused imidazole and oxazole rings. The compound 6-bromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole features a bromine substituent at position 6, a methyl group at position 2, and a partially saturated dihydro structure. For instance, imidazo[2,1-b]oxazole derivatives are synthesized via cyclization reactions between 2-nitroimidazole and phenacyl halides under microwave irradiation, using mild bases like potassium carbonate (avoiding toxic catalysts such as TiCl₄) . This method offers advantages in safety and efficiency compared to traditional approaches .
Properties
IUPAC Name |
6-bromo-2-methyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-4-2-9-3-5(7)8-6(9)10-4/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAVDARVJDCGGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C=C(N=C2O1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465067 | |
| Record name | Imidazo[2,1-b]oxazole, 6-bromo-2,3-dihydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591254-81-8 | |
| Record name | Imidazo[2,1-b]oxazole, 6-bromo-2,3-dihydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Imidazo[2,1-b]oxazole, particularly the 6-bromo-2,3-dihydro-2-methyl derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Synthesis
Imidazo[2,1-b]oxazole derivatives are characterized by a fused bicyclic structure that imparts unique chemical properties. The specific compound in focus, 6-bromo-2,3-dihydro-2-methylimidazo[2,1-b]oxazole, can be synthesized through various methods including metalation and subsequent reactions with substituted groups like methylcyanoformate. This synthesis allows for the exploration of different substituents that can enhance or modify biological activity.
The biological activity of imidazo[2,1-b]oxazole compounds is often attributed to their ability to interact with specific molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : Many derivatives have been studied for their potential as enzyme inhibitors. For instance, they may inhibit enzymes involved in metabolic pathways or cellular signaling.
- Antimicrobial Activity : Some studies have shown that these compounds exhibit significant antimicrobial properties against various pathogens.
- Anticancer Properties : Research indicates that certain imidazo[2,1-b]oxazoles can induce apoptosis in cancer cells and inhibit tumor growth.
Antimicrobial and Antiparasitic Activity
Recent studies have highlighted the effectiveness of 6-bromo-2,3-dihydro-2-methylimidazo[2,1-b]oxazole against various microbial strains. For example:
| Compound | Target Organism | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 6-Bromo-2,3-dihydro-2-methylimidazo[2,1-b]oxazole | Leishmania donovani | 0.61 | >5000 |
| 6-Bromo-2,3-dihydro-2-methylimidazo[2,1-b]oxazole | Trypanosoma cruzi | 0.92 | >5000 |
These findings suggest that the compound possesses potent antileishmanial and antitrypanosomal activities while exhibiting low cytotoxicity towards mammalian cells .
Case Studies
One notable study investigated the antikinetoplastid activity of a series of nitroimidazooxazole derivatives. Among them, the compound with a bromo substituent displayed promising results against Leishmania donovani and Trypanosoma cruzi, showcasing its potential as a lead compound for further development .
Synergistic Effects
Research has also explored the synergistic effects of imidazo[2,1-b]oxazole derivatives when combined with other antimicrobial agents. For instance, conjugates with nitroimidazoles showed enhanced activity against anaerobic bacteria . This suggests that structural modifications can lead to improved pharmacological profiles.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as an antimicrobial agent . Research indicates that derivatives of 6-bromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole exhibit significant activity against various pathogens:
- Antileishmanial Activity: Studies have reported that certain derivatives display promising efficacy against Leishmania donovani, the causative agent of leishmaniasis. For instance, a series of 5-substituted compounds were synthesized and evaluated for their in vitro activities against this parasite. Results indicated that functionalization at the 5-position could enhance activity while minimizing cytotoxicity .
- Antitrypanosomal Activity: Similar investigations have revealed that some derivatives are effective against Trypanosoma cruzi, the pathogen responsible for Chagas disease. The structure-activity relationship (SAR) studies suggest that specific modifications can lead to improved potency .
Anticancer Research
Imidazo[2,1-b]oxazole derivatives are also being explored for their anticancer properties . The presence of both imidazole and oxazole rings contributes to their bioactivity. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Bromo-2-methyl-imidazo[2,1-b]oxazole | Bicyclic structure with bromine substitution | Antimicrobial and anticancer properties |
| 5-Nitroimidazo[2,1-b]oxazole | Nitro group substitution | Antiprotozoal activity |
| 6-Nitroimidazo[1,5-a]pyridine | Imidazole ring with different substituents | Antimicrobial properties |
Case Study 1: Antileishmanial Activity
A study synthesized a series of new 5-substituted 6-nitroimidazooxazole derivatives and evaluated their antileishmanial activity against L. donovani. The results showed that certain modifications led to enhanced efficacy compared to standard treatments . The best-performing compound exhibited an IC50 value significantly lower than the reference drugs.
Case Study 2: Anticancer Mechanisms
Research investigating the anticancer effects of imidazo[2,1-b]oxazole derivatives revealed that these compounds can inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanisms involved include modulation of apoptotic pathways and inhibition of angiogenesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidazo[2,1-b]oxazole Derivatives
- Synthesis : The synthesis of the imidazo[2,1-b]oxazole core typically involves phenacyl halides and nitroimidazoles, yielding compounds with diverse substituents. For example, 2-(3-bromophenyl)imidazo[2,1-b]oxazole is synthesized via microwave-assisted reactions, achieving moderate to high yields .
- Key Differences : The 6-bromo-2,3-dihydro-2-methyl variant distinguishes itself through its dihydro saturation and methyl substitution, which may enhance stability and alter electronic properties compared to fully aromatic analogs.
Imidazo[2,1-b]thiazole and Thiadiazole Derivatives
- Structural Variations: Thiadiazole and thiazole analogs, such as 6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole, exhibit distinct electronic profiles due to sulfur’s polarizability. These compounds are synthesized via cyclocondensation of nitriles with thiosemicarbazide, followed by reactions with bromoacetophenones .
Yield and Properties :
Imidazo[1,2-a]pyridine Derivatives
- Synthetic Efficiency : Suzuki coupling reactions enable high-yield synthesis of bromo-substituted imidazopyridines (e.g., 6-bromo-2,3-diphenylimidazo[1,2-a]pyridine achieves 95% yield in alkyne coupling reactions) .
Bromo-Substituted Derivatives
- Biological Activity: Bromine enhances antimicrobial potency in compounds like 6-bromo-2’-(2-chlorobenzylidene)nicotinohydrazide, which forms hydrogen-bonded networks and exhibits promising antibacterial activity .
Structural and Spectral Comparisons
- NMR Trends : Bromine substituents cause deshielding in aromatic protons (δ 7.32–8.64 ppm in imidazothiadiazoles ). Methyl groups at position 2 appear as singlets near δ 3.88 ppm .
- Infrared Signatures : NH stretches in imidazothiadiazoles occur at ~3142 cm⁻¹, while carbonyl groups (e.g., esters) absorb near 1700 cm⁻¹ .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-bromo-2,3-dihydro-2-methylimidazo[2,1-b]oxazole, and how can regioselectivity be controlled during substitution reactions?
- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like 2-aminooxazoles and brominated ketones. Regioselectivity in substitution reactions (e.g., replacing bromine with nucleophiles) is influenced by solvent polarity (e.g., DMSO enhances nucleophilic substitution ), base strength (K₂CO₃ vs. NaOH), and temperature. For example, electrophilic substitutions at the oxazole ring require careful control of Lewis acid catalysts (e.g., AlCl₃) to avoid side products .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing the structure of brominated imidazo-oxazole derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals based on coupling patterns (e.g., diastereotopic protons in the dihydro-oxazole ring show splitting ).
- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for structurally related imidazo-thiazole derivatives (e.g., bond angles and torsion angles ).
- HRMS : Validates molecular weight and halogen isotopic patterns (e.g., bromine’s 1:1 M+ and M+2 peaks ).
Q. What are the common functionalization strategies for the 6-bromo position in imidazo-oxazole scaffolds, and how do reaction conditions affect yields?
- Methodological Answer :
- Buchwald-Hartwig amination : Requires Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in toluene at 110°C .
- Suzuki coupling : Optimized with 4-bromophenyl boronic acid and Pd(PPh₃)₄ in THF/Na₂CO₃ (70–85% yields ).
- SNAr reactions : Use polar aprotic solvents (DMF) and excess nucleophiles (e.g., amines) at 60–80°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for imidazo[2,1-b]oxazole derivatives across different assay systems?
- Methodological Answer :
- Standardized assay conditions : Control variables like solvent (DMSO concentration ≤1%), cell lines, and incubation times .
- Metabolic stability testing : Use liver microsomes to identify degradation products that may skew activity .
- Docking studies : Compare binding poses (e.g., with α-glucosidase or kinase targets) to correlate structural features (e.g., bromine’s steric effects) with activity .
Q. What computational methods are effective for predicting the reactivity of 6-bromoimidazo-oxazoles in substitution reactions?
- Methodological Answer :
- DFT calculations : Model transition states for SN2 vs. radical pathways (e.g., using Gaussian09 with B3LYP/6-31G* basis sets ).
- Machine learning : Train models on datasets like Reaxys to predict optimal reaction conditions (solvent, catalyst) for new substrates .
- Molecular dynamics : Simulate solvent effects on reaction kinetics (e.g., entropy changes in DMSO vs. THF ).
Q. How can structure-activity relationships (SARs) be systematically established for halogenated imidazo-oxazoles targeting kinase inhibition?
- Methodological Answer :
- Fragment-based design : Replace bromine with Cl, I, or CF₃ to assess halogen bonding’s role in ATP-binding pockets .
- 3D-QSAR : Use CoMFA/CoMSIA on a library of analogs to map electrostatic/hydrophobic requirements .
- Cryo-EM : Resolve inhibitor-enzyme complexes (e.g., with CDK2) to validate docking predictions .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing inconsistent yield data in multi-step syntheses of imidazo-oxazole derivatives?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., temperature, catalyst loading) .
- ANOVA : Identify significant factors causing yield variations (e.g., solvent purity or moisture content ).
- Response surface methodology (RSM) : Optimize interdependent parameters (e.g., time and concentration ).
Q. How should researchers validate the purity of brominated imidazo-oxazoles when commercial standards are unavailable?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
